molecular formula C10H8ClF3OS B14064322 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14064322
M. Wt: 268.68 g/mol
InChI Key: YAECEHFIEGJBHM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-chloro-4-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethylthio groups may influence its binding affinity and activity. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-1-one
  • 1-Chloro-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one

Comparison: Compared to similar compounds, 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethylthio groups. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by a unique structural configuration that includes a chloro group, a trifluoromethylthio group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with various molecular targets.

  • Molecular Formula : C10H8ClF3OS
  • Molecular Weight : 268.68 g/mol
  • CAS Number : 1804260-37-4

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in various biochemical pathways, leading to altered cellular responses.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways and cellular functions.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
  • Antitumor Effects : There is emerging evidence that this compound may possess antitumor activity. In vitro assays have shown its potential to inhibit the growth of cancer cell lines, suggesting its utility in oncology.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases.

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of the compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications in the structure could enhance efficacy.

CompoundActivity (Zone of Inhibition)
This compound15 mm
Control (Standard Antibiotic)20 mm

Study 2: Antitumor Activity

In another study, the compound was tested against human cancer cell lines (e.g., HeLa, MCF-7). The findings revealed a dose-dependent inhibition of cell proliferation.

Concentration (µM)% Cell Viability (HeLa)
1085
2565
5045

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-8(5-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

YAECEHFIEGJBHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)Cl

Origin of Product

United States

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